molecular formula C5H10O B049133 2-Ethoxypropene CAS No. 926-66-9

2-Ethoxypropene

Cat. No. B049133
CAS RN: 926-66-9
M. Wt: 86.13 g/mol
InChI Key: FSGHEPDRMHVUCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Ethoxypropene can be prepared by liquid phase pyrolysis of 2,2-diethoxypropane, which itself is synthesized from acetone and triethyl orthoformate using ammonia chloride as a catalyst. This process yields 2-ethoxypropene with a relatively high overall yield of 64.8% (Li, 2001). Another method involves synthesizing 2-methoxypropene as an intermediate step, which can be adapted for 2-ethoxypropene synthesis by employing similar techniques (Shao-bo, 2009).

Molecular Structure Analysis

The structural analysis of similar compounds, like 2-phenoxypropenoic acid, provides insights into the molecular geometry that can be relevant for understanding 2-ethoxypropene's structure. These compounds typically exhibit planar molecular structures, with specific groups influencing the overall molecular geometry (Campbell et al., 1992).

Chemical Reactions and Properties

2-Ethoxypropene undergoes various chemical reactions, including nucleophilic substitutions and additions. For example, reactions with nucleophiles can transform ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with ethoxy substituents, indicating the reactivity of similar ethoxy-containing compounds (Kakimoto et al., 1982).

Physical Properties Analysis

The physical properties of 2-ethoxypropene, such as boiling point, melting point, and solubility, are crucial for its handling and application in synthetic processes. While specific data on 2-ethoxypropene is scarce, the physical properties of closely related compounds can provide valuable context for its behavior in various solvents and temperatures.

Chemical Properties Analysis

2-Ethoxypropene's chemical properties, including reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for its application in synthesis. Its reactions with organylthiols under kinetically controlled conditions exemplify its reactivity, leading to the formation of organylthio-substituted products (Keiko et al., 2001).

Scientific Research Applications

  • Selective Protection of Ketose Sugars and Oligosaccharides

    2-Methoxypropene, a related compound, is used for selectively protecting ketose sugars and oligosaccharides, providing valuable synthesis tools in biological and industrial applications (Fanton, Gelas, & Horton, 1980).

  • Inhibitory Effect on Hepatic Tumorigenesis

    Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole, which are structurally related to 2-ethoxypropene, can inhibit hepatic tumorigenesis by scavenging active oxygen radicals, potentially useful in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).

  • Transformation into Substituted Ethyl 2-Aminopropenoate

    Ethyl 2-aminopropenoate can be transformed into 3-phenylthio or 3-ethoxy substituted variants by treating it with thiophenol or sodium (or lithium) ethoxide in ethanol (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

  • Impact on Semen Quality in Workers

    Long-term exposure to 2-ethoxyethanol may lower sperm count in workers, highlighting its potential occupational health risk (Ratcliffe et al., 1989).

  • Therapeutic Applications for Pulmonary Hypertension

    2-Ethoxyestradiol is effective in attenuating pulmonary hypertension and vascular remodeling in male rats, suggesting potential therapeutic applications for this condition (Tofovic et al., 2008).

  • Microwave-Initiated Hydroamination

    Microwave irradiation accelerates the hydroamination of 2-ethoxypropenal with secondary amines, leading to isomers with increased regioselectivity and yield (Keiko, Verochkina, & Larina, 2011).

  • Diels-Alder Reactions

    2-ethoxyprop-2-enal dimethylhydrazone, prepared from 2-ethoxypropenal, participates in Diels-Alder reactions to form substituted tetrahydropyridines and 5-hydroxy-1, suggesting potential in synthetic chemistry (Keiko et al., 2006).

  • Kinetic and Thermodynamic Control in Synthesis

    The synthesis of methylglyoxal thioacetals from 2-ethoxypropenal can be controlled kinetically and thermodynamically, yielding 1-ethoxy-1-organylthiopropanones under specific conditions (Keiko et al., 2001).

  • Configurational Assignment and Conformational Study

    Methylglyoxal bisdimethylhydrazones derived from 2-ethoxypropenal exist as a mixture of EE and ZE isomers, showing stereochemical dependence on nitrogen lone pairs (Krivdin, Larina, Chernyshev, & Keiko, 2006).

  • Tunneling Effect in Decomposition Reactions

    The tunneling effect plays a significant role in the identical rate constants ratio of 2,2-dimethoxypropane and 2,2-diethoxypropane decomposition reactions at low temperatures (Jiang, Li, Wu, & Han, 2005).

Safety And Hazards

2-Ethoxypropene is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

There are numerous experimental and computational studies available on the thermal decomposition reaction of vinyl ethers. Yet, studies on oxypropene compounds are few. They can be seen as vinyl ether–type molecules substituted with a methyl group on the vinyl carbon . Future research could delve into this area further.

properties

IUPAC Name

2-ethoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGHEPDRMHVUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239065
Record name 2-Ethoxypropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxypropene

CAS RN

926-66-9
Record name 2-Ethoxy-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxypropene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxypropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxypropene
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Citations

For This Compound
156
Citations
C Lv, L Du, NT Tsona, X Jiang, W Wang - Atmosphere, 2018 - mdpi.com
Rate coefficients at ambient temperature and atmospheric pressure for the reaction of ozone with 2-methoxypropene (2-MPE) and 2-ethoxypropene (2-EPE) were determined in an …
Number of citations: 1 www.mdpi.com
F Rosas, A Maldonado, J Lezama… - The Journal of …, 2012 - ACS Publications
… of activation using PBEPBE/6-31++G(d,p) for the elimination reactions of 2,2-diethoxypropane and 1,1-diethoxycyclohexane and MPW1PW91 for the decomposition of 2-ethoxypropene…
Number of citations: 2 pubs.acs.org
P Ruiz, J Quijano - Journal of Molecular Modeling, 2020 - Springer
… The molecular structure of 2-ethoxypropene allows it an entropic favorability, … of 2-ethoxypropene. This explains a factor greater frequency for thermal decomposition of 2-ethoxypropene …
Number of citations: 1 link.springer.com
IA AWAN, MC Flowers - 1988 - repository.pastic.gov.pk
Ki netics of the gas phase deconposition of 2-ethoxypropene has been studied over the temperature range 544-635 K at a pressure between 3 and 72 torr. Ethene and propanone, …
Number of citations: 12 repository.pastic.gov.pk
L Wu, C Wang, X Hu, H Li, S Han - The Journal of Chemical …, 2006 - Elsevier
… The purity of 2-ethoxypropene, acetone and butanone was checked in our laboratory by gas … The experimental vapour pressure data for pure 2-ethoxypropene are listed in table 2. …
Number of citations: 4 www.sciencedirect.com
HJ Schostarez - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… A mixture of 2-ethoxyallyl bromide and 1-bromo-2-ethoxypropene in a ratio of approx 3:1 … The mixture, a 3:1 ratio of 2-ethoxyallyl bromide and 1-bromo-2-ethoxypropene, is obtained in …
Number of citations: 0 onlinelibrary.wiley.com
C Wang, W Zhao, H Li, L Guo - Green Chemistry, 2009 - pubs.rsc.org
… In a typical Saucy–Marbet procedure, the 2-ethoxypropene (12.9 g, 0.15 mol) was added slowly to the mixtures of dehydrolinalool (7.6 g, 0.05 mol) and triethylamine bisulfate ionic …
Number of citations: 74 pubs.rsc.org
M HAMANA, H NODA - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… Similarly, the reaction of I with 2—ethoxypropene (IX), methyl vinyl ether (XI) and dihydropyrane (XIV) gave 2-aeetonyl- (X), 2-(2-methoxyvinyl)- (X11) and 2(5-dihydropyranyl)-…
Number of citations: 15 www.jstage.jst.go.jp
H Jiang, H Li, T Wu, S Han - Chemical physics letters, 2005 - Elsevier
… results show that the decompositions of 2,2-dimethoxypropane (DMP) and 2,2-diethoxypropane (DEP) have nearly identical rate ratio of 2-methoxypropene (MPP) and 2-ethoxypropene …
Number of citations: 4 www.sciencedirect.com
VP Semenov, KB Filippova… - … Chemistry of the …, 1975 - Consultants Bureau Enterprises
Number of citations: 0

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